2,3-dimethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide
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Overview
Description
2,3-dimethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is a synthetic organic compound belonging to the benzamide class Benzamides are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide typically starts from 2,3-dimethoxybenzoic acid. The acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with the amine derivative, 4-(thiomorpholin-4-yl)oxan-4-ylmethylamine, in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) to yield the desired benzamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-dimethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in ether.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
2,3-dimethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antioxidant activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antioxidant activity could be attributed to its ability to scavenge free radicals and chelate metal ions . The exact molecular pathways and targets involved would require further detailed studies.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dimethoxybenzamide
- 3-acetoxy-2-methylbenzamide
- 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Uniqueness
2,3-dimethoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide is unique due to the presence of the thiomorpholine and oxane rings, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activities such as improved antioxidant and antibacterial effects .
Properties
Molecular Formula |
C19H28N2O4S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
2,3-dimethoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide |
InChI |
InChI=1S/C19H28N2O4S/c1-23-16-5-3-4-15(17(16)24-2)18(22)20-14-19(6-10-25-11-7-19)21-8-12-26-13-9-21/h3-5H,6-14H2,1-2H3,(H,20,22) |
InChI Key |
APHPDQVAQUDKRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2(CCOCC2)N3CCSCC3 |
Origin of Product |
United States |
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